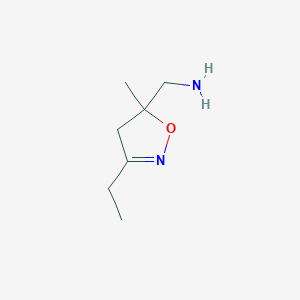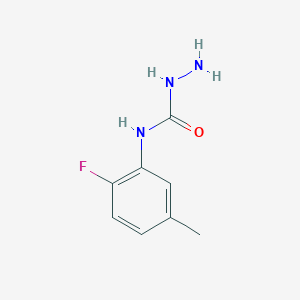
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide: is an organic compound with the molecular formula C8H10FN3O It is a derivative of hydrazinecarboxamide, where the hydrazine moiety is substituted with a 2-fluoro-5-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide typically involves the reaction of 2-fluoro-5-methylaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are continuously fed into a reactor, and the product is continuously removed and purified. This method allows for better control over reaction conditions and can be scaled up to produce large quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the hydrazinecarboxamide moiety.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is used as a building block in the synthesis of more complex organic molecules. It can be used in the preparation of heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of fluorinated hydrazine derivatives on biological systems. It can be used in the development of new drugs and as a tool to investigate biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new therapeutic agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties such as increased stability or enhanced performance.
Mécanisme D'action
The mechanism of action of N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity for its targets, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
N-(2-Fluoro-5-methylphenyl)hydrazine: A closely related compound with similar chemical properties but lacking the carboxamide group.
N-(2-Fluoro-5-methylphenyl)hydrazinecarboxylate: Another related compound where the carboxamide group is replaced with a carboxylate group.
Uniqueness: N-(2-Fluoro-5-methylphenyl)hydrazinecarboxamide is unique due to the presence of both the fluorine atom and the hydrazinecarboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The fluorine atom enhances the compound’s stability and bioavailability, while the hydrazinecarboxamide group provides a versatile platform for further chemical modifications.
Propriétés
Numéro CAS |
918824-71-2 |
|---|---|
Formule moléculaire |
C8H10FN3O |
Poids moléculaire |
183.18 g/mol |
Nom IUPAC |
1-amino-3-(2-fluoro-5-methylphenyl)urea |
InChI |
InChI=1S/C8H10FN3O/c1-5-2-3-6(9)7(4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) |
Clé InChI |
OTFDVHNGSFLRGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)F)NC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


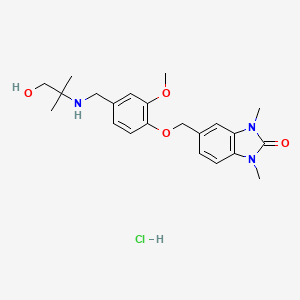
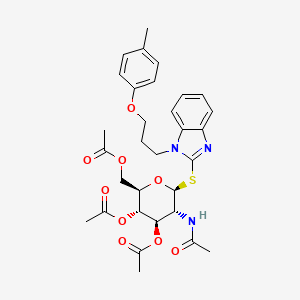
![2H-1,4-Benzothiazine-6-carboxamide, N-[[(2R)-1-ethyl-2-pyrrolidinyl]methyl]-2-[(2-fluorophenyl)methylene]-3,4-dihydro-3-oxo-, (2Z)-](/img/structure/B12638855.png)
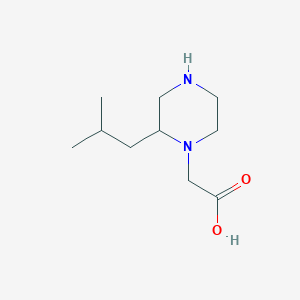
![2-Bromo-N-[5-(4-nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B12638882.png)
![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
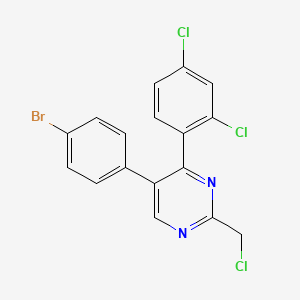
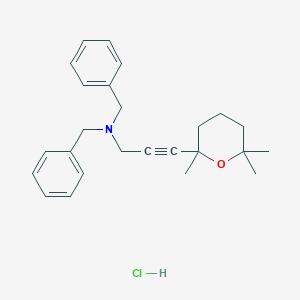
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
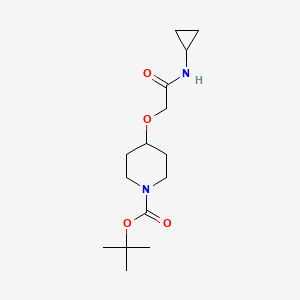
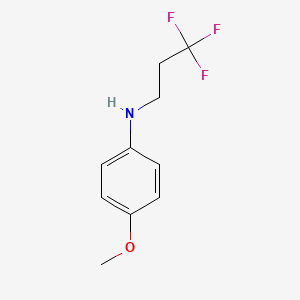
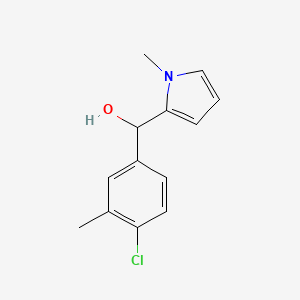
![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-phenylmethoxybutanoic acid](/img/structure/B12638923.png)
